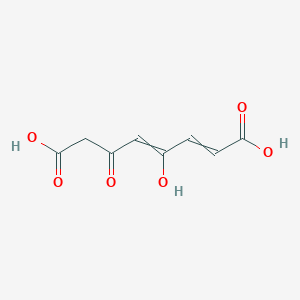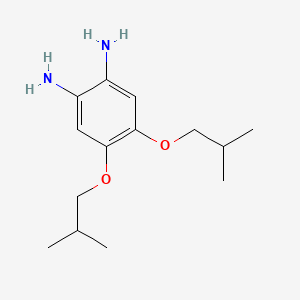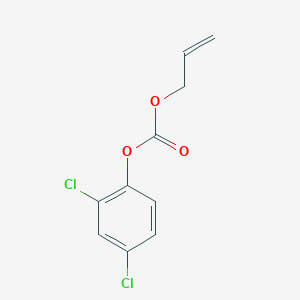
(2-Formylphenyl)methylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formylphenyl)methylene diacetate: is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to two acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formylphenyl)methylene diacetate typically involves the reaction of 2-formylphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Formylphenol+Acetic Anhydride→(2-Formylphenyl)methylene diacetate+Acetic Acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Formylphenyl)methylene diacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 2-Carboxyphenylmethylene diacetate.
Reduction: 2-Hydroxyphenylmethylene diacetate.
Substitution: Corresponding amides or esters.
Applications De Recherche Scientifique
Chemistry: (2-Formylphenyl)methylene diacetate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For instance, they may serve as precursors for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a versatile compound in material science.
Mécanisme D'action
The mechanism of action of (2-Formylphenyl)methylene diacetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetate groups may also participate in esterification reactions, modifying the properties of the target molecules.
Comparaison Avec Des Composés Similaires
(2-Formylphenyl)acetate: Similar structure but lacks the second acetate group.
(2-Hydroxyphenyl)methylene diacetate: Contains a hydroxyl group instead of a formyl group.
(2-Carboxyphenyl)methylene diacetate: Contains a carboxyl group instead of a formyl group.
Uniqueness: (2-Formylphenyl)methylene diacetate is unique due to the presence of both formyl and acetate groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
89773-30-8 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
[acetyloxy-(2-formylphenyl)methyl] acetate |
InChI |
InChI=1S/C12H12O5/c1-8(14)16-12(17-9(2)15)11-6-4-3-5-10(11)7-13/h3-7,12H,1-2H3 |
Clé InChI |
GGMOHCXFIPEJJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1C=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



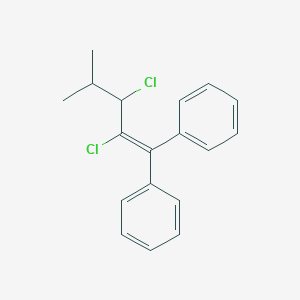
![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)

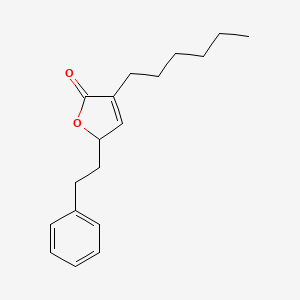
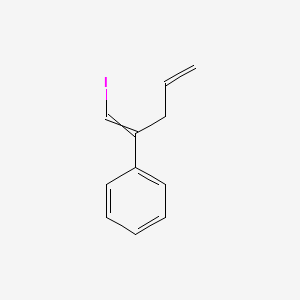
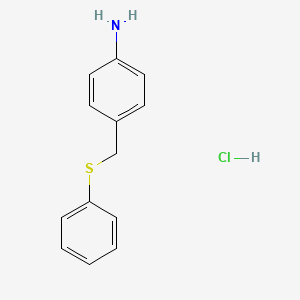
![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)
